L-(-)-3-Phenyllactic acid

Catalog No.
S578006
CAS No.
20312-36-1
M.F
C9H10O3
M. Wt
166.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-(-)-3-Phenyllactic acid

CAS Number

20312-36-1

Product Name

L-(-)-3-Phenyllactic acid

IUPAC Name

(2R)-2-hydroxy-3-phenylpropanoic acid

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

InChI

InChI=1S/C9H10O3/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,11,12)/t8-/m1/s1

InChI Key

VOXXWSYKYCBWHO-MRVPVSSYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Synonyms

20312-36-1;L-(-)-3-Phenyllacticacid;(S)-2-Hydroxy-3-phenylpropionicacid;(S)-2-Hydroxy-3-phenylpropanoicacid;L(-)-3-Phenyllacticacid;(S)-(-)-3-Phenyllacticacid;D-3-phenyllacticacid;(S)-(-)-2-Hydroxy-3-phenylpropionicAcid;MFCD00004244;L-3-phenyllacticacid;(S)-3-phenyllacticacid;(2S)-2-hydroxy-3-phenylpropanoicacid;(R)-3-Phenyllacticacid;ALPHA-HYDROXY-BETA-PHENYL-PROPIONICACID;(R)-3-phenyllactate;D-Phenyllactate;2ctc;D-b-Phenyllactate;delta-Phenyllactate;D-3-Phenyllactate;b-Phenyl-D-lactate;(R)-b-Phenyllactate;delta-3-Phenyllactate;PubChem6413;(+)-b-Phenyllactate

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)O

L-(-) -3-Phenyllactic acid (L-PLA) is a chiral aromatic compound involved in the metabolism of the amino acid phenylalanine . It belongs to the class of organic compounds known as phenylpropanoic acids . While research into its applications is ongoing, here are some areas where L-PLA is currently explored in scientific research:

Biomarker for Phenylketonuria (PKU) and Hyperphenylalaninemia (HPA):

Elevated levels of L-PLA in blood or urine can be indicative of PKU and HPA, both of which are inherited metabolic disorders affecting the breakdown of phenylalanine . These conditions can lead to intellectual disability and other neurological complications if left untreated. Measuring L-PLA levels alongside other metabolites can aid in the diagnosis and monitoring of PKU and HPA .

Potential Therapeutic Applications:

L-PLA is being investigated for its potential therapeutic effects in various conditions, including:

  • Neurodegenerative diseases: Studies suggest that L-PLA might have neuroprotective properties and could potentially be beneficial in Alzheimer's disease and Parkinson's disease .
  • Cancer: Research is exploring the potential anti-cancer properties of L-PLA, with studies investigating its effects on different cancer cell lines .

Other Research Applications:

L-PLA is also being explored in other areas of scientific research, such as:

  • Asymmetric synthesis: Due to its chirality, L-PLA can be used as a starting material or auxiliary in the synthesis of other chiral compounds .
  • Development of biosensors: L-PLA is being investigated for its potential use in the development of biosensors for the detection of various substances .

L-(-)-3-Phenyllactic acid, also known as L-3-phenyllactic acid, is a chiral aromatic compound with the chemical formula C₉H₁₀O₃. It is classified as a hydroxy acid and is notably involved in the metabolism of phenylalanine, an essential amino acid. This compound exists in two enantiomeric forms: L-(-) and D-(+), with the L-form being predominantly endogenous in humans. L-(-)-3-Phenyllactic acid is produced from phenylpyruvate through the action of lactate dehydrogenase, and its levels in biological fluids are typically low. Elevated concentrations of this compound can indicate metabolic disorders such as phenylketonuria and hyperphenylalaninemia, conditions characterized by impaired phenylalanine metabolism due to enzyme deficiencies .

L-PLA's primary role is likely as a metabolite in phenylalanine breakdown. Phenylalanine is an essential amino acid, and its breakdown pathway involves converting it to phenylpyruvate. L-PLA might be a further intermediate metabolite before complete degradation.

Elevated L-PLA levels indicate a possible malfunction in phenylalanine metabolism. In PKU, the enzyme phenylalanine hydroxylase, responsible for converting phenylalanine to tyrosine, is deficient. This leads to a buildup of phenylalanine and its metabolites, including L-PLA.

  • Potential for skin or eye irritation due to the acidic nature.
  • Possible respiratory irritation if inhaled as dust or vapor.
  • Standard laboratory safety practices like wearing gloves, eye protection, and working in a fume hood are recommended when handling L-PLA.
, primarily related to its role in amino acid metabolism. The most significant reaction involves its formation from phenylpyruvate via lactate dehydrogenase, which catalyzes the reversible conversion of L-phenylalanine to phenylpyruvate. This reaction is crucial for maintaining normal levels of phenylalanine in the body, especially in individuals with metabolic disorders .

In addition to its metabolic pathways, L-(-)-3-phenyllactic acid can undergo esterification reactions, forming esters with alcohols under acidic conditions. This property is useful in organic synthesis and pharmaceutical applications.

L-(-)-3-Phenyllactic acid exhibits several biological activities. It has been shown to possess antioxidant properties, which can help mitigate oxidative stress in cells. Additionally, research indicates that it may have antimicrobial effects, particularly against certain bacterial strains. These properties make it a subject of interest in food preservation and therapeutic applications .

Several methods exist for the synthesis of L-(-)-3-phenyllactic acid:

  • Enzymatic Synthesis: Utilizing lactate dehydrogenase enzymes to catalyze the conversion of phenylpyruvate to L-(-)-3-phenyllactic acid.
  • Chemical Synthesis: This can be achieved through multi-step organic reactions involving starting materials such as benzaldehyde or other phenyl derivatives followed by hydrolysis and reduction steps.
  • Microbial Fermentation: Certain bacterial strains can produce L-(-)-3-phenyllactic acid through fermentation processes, making this method suitable for large-scale production.

These synthesis methods highlight the versatility of producing this compound for research and industrial applications .

L-(-)-3-Phenyllactic acid finds applications across various fields:

  • Food Industry: Used as a preservative due to its antimicrobial properties.
  • Pharmaceuticals: Investigated for potential therapeutic uses, including its antioxidant effects and role in metabolic disorders.
  • Cosmetics: Incorporated into formulations for its skin-beneficial properties.

The compound's unique characteristics make it valuable for enhancing product stability and efficacy .

Research into the interactions of L-(-)-3-phenyllactic acid with other compounds reveals its potential synergistic effects in various biological systems. For instance, studies have indicated that it may enhance the bioavailability of certain drugs when co-administered, thus improving therapeutic outcomes. Additionally, its interaction with cellular receptors involved in inflammation suggests a possible role in modulating immune responses .

Further investigation into these interactions could provide insights into optimizing therapeutic regimens involving this compound.

L-(-)-3-Phenyllactic acid shares structural similarities with several other compounds:

Compound NameStructure TypeUnique Features
D-(+)-3-phenyllactic acidEnantiomerPredominantly derived from bacterial sources
DL-3-phenyllactic acidRacemic mixtureContains both enantiomers
2-Hydroxybenzoic acidAromatic hydroxy acidDifferent functional groups
L-lactic acidHydroxy carboxylic acidCommonly found in fermented foods

L-(-)-3-phenyllactic acid is unique due to its specific involvement in phenylalanine metabolism and its distinct biological activities compared to these similar compounds. Its chiral nature also contributes to its unique biochemical interactions within metabolic pathways .

L-(-)-3-Phenyllactic acid (CAS number: 20312-36-1) is the L-enantiomer of 3-phenyllactic acid, characterized by its specific stereochemical configuration and distinct physical properties. The compound exhibits a molecular formula of C₉H₁₀O₃ with a molecular weight of 166.17 g/mol. Its IUPAC name is (2S)-2-hydroxy-3-phenylpropanoic acid, reflecting its chiral nature and functional group arrangement.

The stereochemical configuration of L-(-)-3-phenyllactic acid significantly influences its biological activity and interaction with biological systems. The compound displays an optical rotation of [α]₂₄/D -20.8° when measured at a concentration of 2 g/100 mL in water, confirming its L-configuration. This optical activity distinguishes it from its D-enantiomer and contributes to its specific biological properties.

Physical characterization reveals that L-(-)-3-phenyllactic acid appears as white to grey to beige-brown crystals, powder, or flakes at room temperature. The compound demonstrates a melting point range of 121-125°C, indicating its thermal stability under normal storage conditions. Its boiling point has been estimated at approximately 254.38°C, though this represents a rough calculation rather than experimental determination.

Solubility characteristics show that L-(-)-3-phenyllactic acid is soluble in water, making it suitable for aqueous applications. The compound also demonstrates solubility in acetone (sparingly), chloroform (slightly, when heated), dimethyl sulfoxide, and methanol (slightly). This diverse solubility profile enables its use across various formulation systems and biological applications.

Spectroscopic Properties

Nuclear magnetic resonance analysis of L-(-)-3-phenyllactic acid provides detailed structural confirmation. The ¹H NMR spectrum recorded at 89.56 MHz in DMSO-d₆ shows characteristic peaks corresponding to the phenyl ring protons between 7.148-7.323 ppm, the hydroxyl-bearing carbon proton around 4.098-4.240 ppm, and the methylene protons connecting the phenyl ring to the main chain at 2.646-3.056 ppm. These spectroscopic data confirm the expected molecular structure and provide analytical standards for compound identification.

Mass spectrometry analysis reveals a molecular ion peak at m/z 166, consistent with the molecular weight of C₉H₁₀O₃. The fragmentation pattern shows significant peaks at m/z 91 (100% relative intensity), corresponding to the tropylium ion (C₇H₇⁺), and at m/z 148 (22.2% relative intensity), representing the loss of water from the molecular ion. These fragmentation patterns are characteristic of phenyllactic acid derivatives and provide valuable analytical information for compound identification and purity assessment.

Physical Description

Solid

XLogP3

1.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

166.062994177 g/mol

Monoisotopic Mass

166.062994177 g/mol

Heavy Atom Count

12

LogP

1.184

Melting Point

121 - 125 °C

UNII

68L11J0XBS

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

20312-36-1
7326-19-4

Wikipedia

(2S)-2-hydroxy-3-phenylpropanoic acid

Dates

Modify: 2023-08-15

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